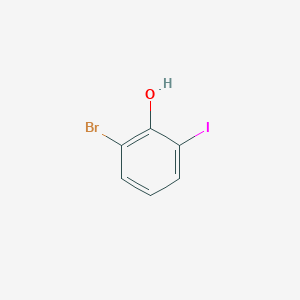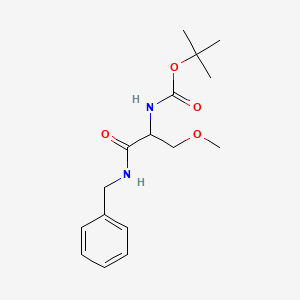
(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 1-benzylcarbamoyl-2-methoxy-ethanol with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to 0°C
- Reaction time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to higher purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carbamic acid and alcohol.
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent, room temperature to reflux.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvent like acetone or dichloromethane, room temperature.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol, room temperature to reflux.
Major Products Formed
Hydrolysis: Carbamic acid and 1-benzylcarbamoyl-2-methoxy-ethanol.
Oxidation: Corresponding carbonyl compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthesis processes.
Biology
This compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators. Its ability to form stable carbamate linkages makes it useful in the design of prodrugs.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the chemical industry, this compound is used as an intermediate in the production of various fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis.
Mecanismo De Acción
The mechanism of action of (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the benzyl and methoxy groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Benzylcarbamoyl-2-hydroxy-ethyl)-carbamic acid tert-butyl ester
- (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid methyl ester
- (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid ethyl ester
Uniqueness
Compared to its analogs, (1-Benzylcarbamoyl-2-methoxy-ethyl)-carbamic acid tert-butyl ester offers unique advantages such as:
- Enhanced Stability : The tert-butyl ester group provides greater stability against hydrolysis compared to methyl or ethyl esters.
- Improved Reactivity : The methoxy group can participate in additional chemical transformations, offering more versatility in synthetic applications.
- Selective Binding : The benzyl group can enhance binding affinity to specific molecular targets, making it a valuable scaffold in drug design.
Propiedades
IUPAC Name |
tert-butyl N-[1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(20)18-13(11-21-4)14(19)17-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWWJSJMNBJIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630748 |
Source


|
| Record name | tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352305-14-6 |
Source


|
| Record name | tert-Butyl [1-(benzylamino)-3-methoxy-1-oxopropan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80630748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)
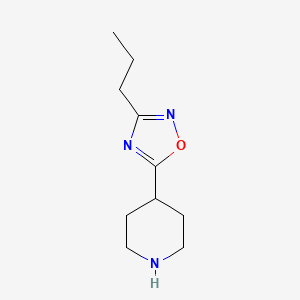
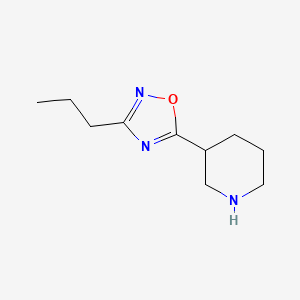
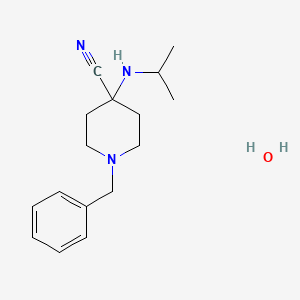
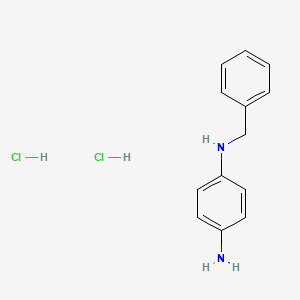
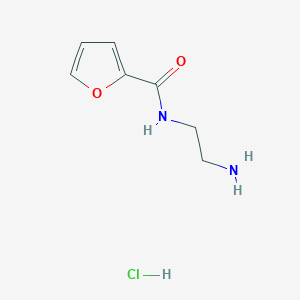
![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)
![4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B1290672.png)
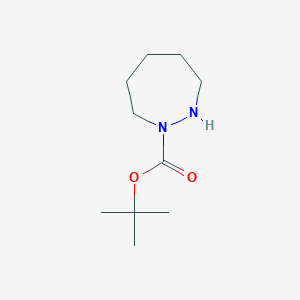
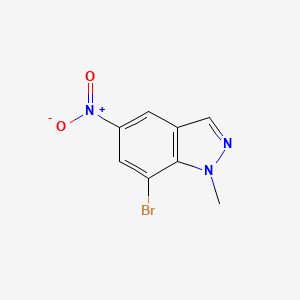
![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)
